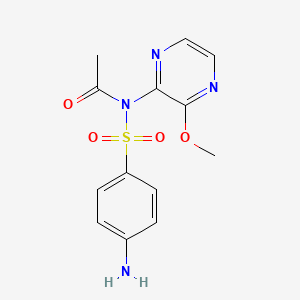

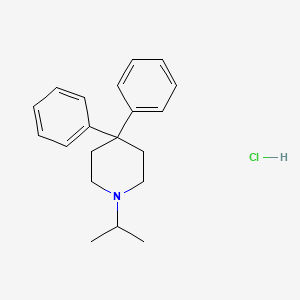

![molecular formula C19H13ClF3N3O3 B1663378 5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione CAS No. 946080-23-5](/img/structure/B1663378.png)

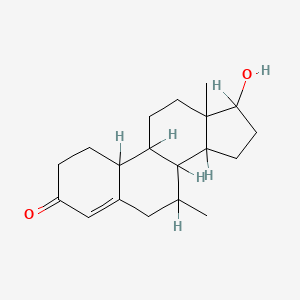

5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications. TAK-659 has shown promising results in preclinical studies and is being investigated for its potential in the treatment of various diseases.

科研应用

Modulation of p53 Activity

- Application: The compound is investigated for its role in modulating p53 activity, a crucial protein in cancer biology. The related analogues of the spirooxoindolepyrrolidine nucleus, including derivatives of the spiro[imidazo[1,5-c]thiazole-3,3'-indoline] structure, have shown potential in inhibiting cell growth of various human tumor cells. These compounds may function by inhibiting the p53-MDM2 interaction, leading to the activation of p53 and inducing apoptotic cell death in specific cancer cell lines (Gomez-Monterrey et al., 2010).

Synthesis and Antiproliferative Activity

- Application: A series of analogues related to this compound have been synthesized, exploring structural requirements for antiproliferative activity and p53 modulation. Certain derivatives have shown significant potential in inhibiting p53-MDM2 interaction and the growth of human tumor cells at nanomolar concentrations. These compounds, through their binding affinity, are capable of inducing the accumulation of p53 protein and promoting apoptotic cell death (Bertamino et al., 2013).

Synthesis of Novel Isoxazolyl-Spiro-[3H-Indole-3,2'-Thiazolidine]-2,4'-(1H)-Diones

- Application: This research focuses on the synthesis of novel compounds with similar core structures, highlighting their potential in scientific research. The synthesized compounds' structures are confirmed through various spectral analyses, indicating the versatility of the core structure in producing diverse chemical entities (Rajanarendar et al., 2006).

Structural Characterization and Synthesis

- Application: The structural characterization of similar spiro compounds, including NMR and mass spectral analysis, illustrates the compound's significance in structural chemistry and molecular design. This research aids in understanding the compound's structural properties, which is crucial for its applications in scientific research (Laihia et al., 2006).

性质

CAS 编号 |

946080-23-5 |

|---|---|

产品名称 |

5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione |

分子式 |

C19H13ClF3N3O3 |

分子量 |

423.8 g/mol |

IUPAC 名称 |

5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione |

InChI |

InChI=1S/C19H13ClF3N3O3/c1-9-5-12(20)7-13-14(9)26(16(28)18(13)15(27)24-17(29)25-18)8-10-3-2-4-11(6-10)19(21,22)23/h2-7H,8H2,1H3,(H2,24,25,27,29) |

InChI 键 |

DXDVSYALLVVBOV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1N(C(=O)C23C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F)Cl |

规范 SMILES |

CC1=CC(=CC2=C1N(C(=O)C23C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F)Cl |

同义词 |

5'-Chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]-spiro[imidazolidine-4,3'-[3H]indole]-2,2',5(1'H)-trione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

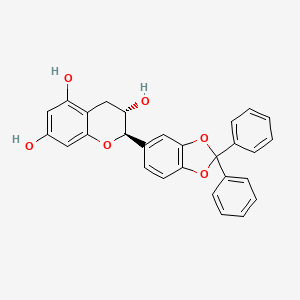

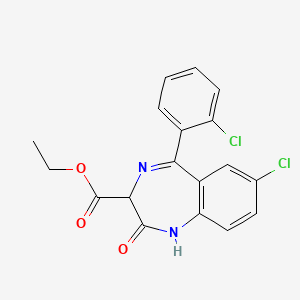

![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)

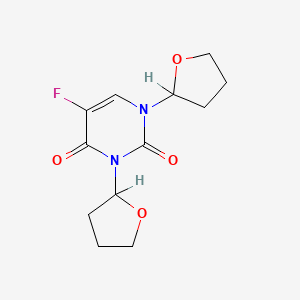

![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)

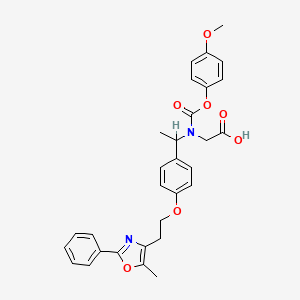

![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)